molecular formula C16H13ClF3NO2 B5729035 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5729035
M. Wt: 343.73 g/mol
InChI Key: OKPFVBZVLICTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as CFEB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has implications for the treatment of various neurological disorders. In cancer research, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has also been used in drug discovery efforts aimed at developing new treatments for various diseases.

Mechanism of Action

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate. This results in downstream effects, including increased activation of intracellular signaling pathways and changes in gene expression. The exact mechanism by which 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits cancer cell growth is not yet fully understood, but it is thought to involve the induction of apoptosis and the inhibition of cell cycle progression.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and inhibit tumor growth. However, the effects of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide on normal cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide also has a relatively long half-life, which allows for sustained effects over time. However, 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Another area of interest is the investigation of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide's potential as an anticancer agent, including the identification of specific cancer types that are most sensitive to 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, particularly in normal cells and tissues.

Synthesis Methods

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-trifluoromethylbenzoyl chloride with 4-ethoxyaniline, followed by the addition of thionyl chloride and 3-chloroaniline. The final product is obtained through purification and recrystallization techniques.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-12-5-3-4-11(9-12)16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFVBZVLICTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.